Evidence 1: CDK4 Kinase Inhibition — A Target Engagement Profile Absent in the Methoxy Analog
CAS 827031-02-7 demonstrates measurable inhibitory activity against cyclin-dependent kinase 4 (CDK4) with an IC₅₀ of 57 nM as recorded in the ChEMBL database (ChEMBL_304677) [1]. CDK4 is a validated oncology target governing the G1/S cell cycle checkpoint. Notably, the closest structural analog—2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (MPI-0441138, CAS 827030-33-1)—has no reported CDK4 inhibitory activity in the same or comparable assays; its established mechanism is microtubule destabilization and caspase-3 activation (EC₅₀ = 2 nM in T47D cells) [2]. This divergence in primary target engagement between two compounds differing only in the 4-alkoxy substituent (propoxy vs. methoxy) demonstrates that the N-(4-propoxyphenyl) group redirects the compound's kinase selectivity landscape.
| Evidence Dimension | CDK4 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 57 nM |
| Comparator Or Baseline | MPI-0441138 (2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, CAS 827030-33-1): No CDK4 inhibition reported; primary activity is caspase-3 activation EC₅₀ = 2 nM in T47D cells |
| Quantified Difference | Target compound: CDK4 IC₅₀ = 57 nM; Comparator: CDK4 activity not detected/reported under comparable profiling conditions. Biochemical target divergence confirmed. |
| Conditions | CDK4 assay: ChEMBL_304677 (BindingDB). Caspase-3 assay: live-cell high-throughput caspase-3 activator assay in T47D human breast cancer cells (J Med Chem 2008). |
Why This Matters
For research programs focused on CDK4-dependent cancers or cell-cycle checkpoint modulation, CAS 827031-02-7 provides a starting scaffold with confirmed CDK4 engagement that the more extensively characterized methoxy analog cannot offer.
- [1] BindingDB Entry 50016076; ChEMBL_304677 (CHEMBL827031). Inhibitory concentration against Cyclin-dependent kinase 4. IC₅₀ = 57.0 ± n/a nM. Citation: Verma S, Nagarathnam D, Shao J, et al. Substituted aminobenzimidazole pyrimidines as cyclin-dependent kinase inhibitors. Bioorg Med Chem Lett 2005; 15: 4573-4578. View Source
- [2] Sirisoma N, Pervin A, Zhang H, Jiang S, Willardsen JA, Anderson MB, Mather G, Pleiman CM, Kasibhatla S, Tseng B, Drewe J, Cai SX. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. J Med Chem. 2008; 51(15): 4771-4779. View Source
